(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide
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Overview
Description
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide is a chemical compound known for its potential applications in various scientific fields. This compound features a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to an N-hydroxyacrylamide moiety. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide typically involves the following steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound to form the hydrazinecarbonyl group.
Attachment to the phenyl ring: The hydrazinecarbonyl intermediate is then reacted with a phenyl derivative to form the desired phenyl-hydrazinecarbonyl compound.
Formation of N-hydroxyacrylamide: The final step involves the reaction of the phenyl-hydrazinecarbonyl compound with an acrylamide derivative under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinecarbonyl and N-hydroxyacrylamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent environments to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form hydrogen bonds with target proteins, while the N-hydroxyacrylamide moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide: This compound is unique due to its specific structure and combination of functional groups.
Hydrazine derivatives: Compounds with similar hydrazinecarbonyl groups but different substituents on the phenyl ring.
Acrylamide derivatives: Compounds with similar N-hydroxyacrylamide moieties but different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of hydrazinecarbonyl and N-hydroxyacrylamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(E)-3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-12-10(15)8-4-1-7(2-5-8)3-6-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14)/b6-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCGMEUTAWDVDU-ZZXKWVIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NO)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NO)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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